5-chloro-2-(1H-pyrazol-3-yl)pyridine
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Overview
Description
5-chloro-2-(1H-pyrazol-3-yl)pyridine is a heterocyclic compound that features both a pyrazole and a pyridine ring in its structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(1H-pyrazol-3-yl)pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloropyridine with hydrazine derivatives under controlled conditions to form the pyrazole ring. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and solvents like ethanol or dimethyl sulfoxide are used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(1H-pyrazol-3-yl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form dihydro derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substituted Derivatives: Various substituted derivatives can be formed depending on the nucleophile used.
N-oxides: Formed through oxidation reactions.
Dihydro Derivatives: Formed through reduction reactions.
Scientific Research Applications
5-chloro-2-(1H-pyrazol-3-yl)pyridine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents, particularly in the design of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-chloro-2-(1H-pyrazol-3-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of both pyrazole and pyridine rings allows it to form strong interactions with target proteins, leading to changes in their conformation and activity .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-3-yl)pyridine: Lacks the chlorine substituent, which may affect its reactivity and biological activity.
5-bromo-2-(1H-pyrazol-3-yl)pyridine: Similar structure but with a bromine atom instead of chlorine, which can influence its chemical properties.
2-(1H-pyrazol-3-yl)-4-chloropyridine:
Uniqueness
The presence of the chlorine atom at the 5-position of the pyridine ring in 5-chloro-2-(1H-pyrazol-3-yl)pyridine imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential for forming specific interactions with biological targets. This makes it a valuable compound for the development of new pharmaceuticals and materials .
Properties
CAS No. |
1928788-79-7 |
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Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
5-chloro-2-(1H-pyrazol-5-yl)pyridine |
InChI |
InChI=1S/C8H6ClN3/c9-6-1-2-7(10-5-6)8-3-4-11-12-8/h1-5H,(H,11,12) |
InChI Key |
IWOFGFXNPGUIEF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=CC=NN2 |
Purity |
95 |
Origin of Product |
United States |
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